methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a biphenyl moiety, a chromenone core, and an ester functional group, makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, including the formation of the biphenyl core, the chromenone ring, and the esterification process. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by the cyclization to form the chromenone ring, and finally, esterification to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium catalysts in the Suzuki-Miyaura coupling and the careful control of temperature and solvent conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the biphenyl and chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or chromenone rings .
Scientific Research Applications
Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways. The biphenyl and chromenone moieties can interact with enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit specific enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Valsartan: A biphenyl derivative used as an antihypertensive agent.
Losartan: Another biphenyl-based drug used to treat high blood pressure.
Flurbiprofen: A biphenyl compound with anti-inflammatory properties .
Uniqueness
Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a biphenyl structure with a chromenone core and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClO6/c1-16-20-12-22(28)25(14-24(20)34-27(31)21(16)13-26(30)32-2)33-15-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJDDPHKRABOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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